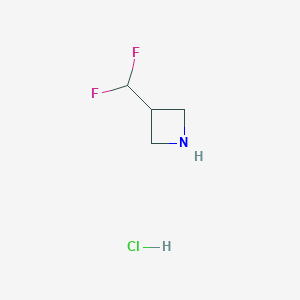

3-(Difluoromethyl)azetidine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(difluoromethyl)azetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F2N.ClH/c5-4(6)3-1-7-2-3;/h3-4,7H,1-2H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYMQWAUMUHQGQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354792-76-9 | |

| Record name | Azetidine, 3-(difluoromethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1354792-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(difluoromethyl)azetidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 3-(Difluoromethyl)azetidine Hydrochloride (CAS: 1354792-76-9): A Key Building Block in Modern Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-(Difluoromethyl)azetidine hydrochloride is a fluorinated, four-membered heterocyclic building block that has garnered significant attention in medicinal chemistry. Its growing importance stems from the unique combination of a strained azetidine ring and a difluoromethyl group. This synergy offers a powerful tool for drug designers to overcome common challenges in pharmacokinetics and pharmacodynamics. The azetidine scaffold provides a rigid, three-dimensional exit vector, while the difluoromethyl moiety serves as a versatile bioisostere, enhancing metabolic stability, modulating basicity (pKa), and improving membrane permeability.[1] This guide provides an in-depth analysis of its physicochemical properties, synthesis, strategic applications in drug design, and analytical characterization, positioning it as a valuable component in the modern drug discovery toolbox.

The Strategic Value of the Azetidine Scaffold

For decades, five- and six-membered saturated heterocycles like pyrrolidines and piperidines have dominated drug scaffolds. However, the pursuit of novel chemical space and improved drug-like properties has led to the emergence of azetidines as "privileged" structures.[2][3] Their increased ring strain, compared to larger homologs, imparts a unique reactivity and conformational rigidity.[3] In drug design, replacing a larger ring with an azetidine can lead to:

-

Improved Solubility: The reduced lipophilicity and introduction of a polar nitrogen atom often enhance aqueous solubility.

-

Novel Structural Vectors: The rigid, non-planar structure provides well-defined exit vectors for substituents, allowing for precise exploration of target binding pockets.

-

Favorable Pharmacokinetic Profiles: Azetidines have been successfully incorporated into marketed drugs, such as Baricitinib and Cobimetinib, demonstrating their potential to yield candidates with superior pharmacokinetic properties.[2]

The combination of these features makes functionalized azetidines, such as the title compound, highly sought-after building blocks for generating new chemical entities with enhanced therapeutic potential.[4][5]

Physicochemical Profile and Structural Rationale

The therapeutic utility of this compound is rooted in its distinct chemical properties.

| Property | Value | Source |

| CAS Number | 1354792-76-9 | [6][7][8] |

| Molecular Formula | C₄H₈ClF₂N | [1] |

| Molecular Weight | 143.56 g/mol | [1] |

| MDL Number | MFCD22378762 | [1] |

| Appearance | Inquire with vendor | |

| Storage | 2-8°C, under inert gas, sealed, dry | [1] |

The Influence of the Difluoromethyl (CHF₂) Group

The true power of this building block lies in the strategic incorporation of the difluoromethyl group. This moiety is not merely a placeholder but an active modulator of molecular properties.

-

Bioisosterism: The CHF₂ group is an effective bioisostere for hydroxyl (-OH), thiol (-SH), or even carbonyl (C=O) groups.[9] It can mimic the hydrogen-bond accepting capability of an oxygen atom while significantly altering the local electronic environment and lipophilicity.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like cytochrome P450s. Placing the CHF₂ group at a potential site of metabolism can effectively block oxidative degradation, thereby increasing the compound's half-life and bioavailability.[1]

-

Basicity (pKa) Modulation: The strong electron-withdrawing nature of the two fluorine atoms significantly lowers the basicity of the nearby azetidine nitrogen.[2] This is a critical feature in drug design, as tuning pKa can help mitigate off-target effects, such as binding to the hERG channel, and optimize the absorption, distribution, metabolism, and excretion (ADME) profile.

Synthesis and Manufacturing Considerations

While the exact proprietary synthesis route for CAS 1354792-76-9 is not publicly detailed, a general and logical synthetic strategy can be inferred from established chemical literature for analogous fluorinated azetidines. The process typically involves the construction of a protected azetidine core followed by a key fluorination step.

Conceptual Synthetic Workflow

A plausible pathway involves starting with a commercially available N-protected 3-oxoazetidine, performing a difluoromethylation reaction, followed by deprotection and salt formation to yield the final product.

Caption: A plausible synthetic workflow for this compound.

Exemplary Protocol: Deoxofluorination of a Ketone Precursor

A key transformation in the synthesis of related compounds is deoxofluorination. The following protocol is a representative example based on literature procedures for fluorinating similar heterocyclic ketones and must be adapted and optimized for specific substrates.[10]

Warning: Diethylaminosulfur trifluoride (DAST) is toxic and reacts violently with water. This procedure must be performed by trained personnel in a certified chemical fume hood with appropriate personal protective equipment (PPE).

-

Reactor Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel is charged with the starting material, N-Boc-3-oxoazetidine (1.0 eq.), and anhydrous dichloromethane (DCM).

-

Inert Atmosphere: The system is purged with dry nitrogen, and the solution is cooled to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Diethylaminosulfur trifluoride (DAST) (1.1 - 1.5 eq.) dissolved in anhydrous DCM is added dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed -70 °C.

-

Reaction: The reaction mixture is stirred at -78 °C for 1 hour and then allowed to slowly warm to room temperature overnight.

-

Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Quenching: The reaction is carefully quenched by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted three times with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Purification: The resulting crude product (N-Boc-3,3-difluoroazetidine) is purified by flash column chromatography on silica gel.

-

Deprotection and Salt Formation: The purified intermediate is dissolved in a suitable solvent (e.g., diethyl ether or methanol) and treated with a solution of HCl in dioxane or diethyl ether to precipitate the final hydrochloride salt, which is then collected by filtration and dried.

Strategic Applications in Drug Discovery

The primary value of this compound is as a strategic building block to enhance the properties of a lead compound.

Bioisosteric Replacement Strategy

Drug designers frequently use bioisosteric replacement to fine-tune a molecule's properties without drastically altering its core binding pharmacophore. The 3-(difluoromethyl)azetidine moiety offers a unique replacement for more common saturated heterocycles.

Caption: Bioisosteric replacement logic for improving drug-like properties.

Impact on Pharmacokinetics and Pharmacodynamics

-

Modulating Target Residence Time: The ability of fluorine to participate in hydrogen bonding and other electrostatic interactions can enhance binding affinity and prolong target residence time, a key factor for sustained pharmacological effect.

-

Improving Brain Penetration: While fluorination increases polarity, the overall impact on brain penetration is complex. However, by lowering pKa, the proportion of the neutral, more membrane-permeable species can be increased at physiological pH, potentially aiding passage across the blood-brain barrier.

-

Reducing Off-Target Activity: High basicity is often linked to cardiovascular toxicity (e.g., hERG inhibition) and other off-target effects. The significantly reduced pKa of the azetidine nitrogen in this scaffold mitigates these risks, leading to a safer pharmacological profile.[2]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of this compound.

Standard Analytical Workflow

Caption: A typical workflow for the analytical qualification of the title compound.

Expected Analytical Data

-

¹H NMR: Protons on the azetidine ring would appear as complex multiplets. The proton on the difluoromethyl group would appear as a characteristic triplet due to coupling with the two fluorine atoms.

-

¹⁹F NMR: A signal corresponding to the two equivalent fluorine atoms would be observed, showing coupling to the adjacent proton (appearing as a doublet).

-

Mass Spectrometry (ESI+): The expected exact mass for the free base [M+H]⁺ (C₄H₈F₂N⁺) would be the primary ion observed.

-

HPLC/UPLC: A sharp, single peak under appropriate chromatographic conditions would confirm the purity of the compound, which is typically required to be >95% for use in drug discovery campaigns.

Handling, Storage, and Safety

Proper handling and storage are crucial to maintain the integrity of this reactive building block.

-

Storage: The compound should be stored in a tightly sealed container at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture and air.[1]

-

Safety: Based on data for structurally related compounds like 3,3-difluoroazetidine hydrochloride, this chemical should be handled with care.[11] It is presumed to be an irritant to the skin, eyes, and respiratory tract.[11] Standard laboratory PPE, including safety glasses, gloves, and a lab coat, is required. All manipulations should be performed in a well-ventilated chemical fume hood.

Conclusion

This compound is more than just another building block; it is a sophisticated tool for molecular design. It provides a pre-packaged solution for concurrently addressing multiple common liabilities in drug candidates, including metabolic instability, high basicity, and suboptimal solubility. By leveraging the unique properties of both the strained azetidine ring and the electron-withdrawing difluoromethyl group, medicinal chemists can accelerate the optimization of lead compounds and increase the probability of success in developing next-generation therapeutics.

References

- 1. This compound [myskinrecipes.com]

- 2. Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. lifechemicals.com [lifechemicals.com]

- 5. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | 1354792-76-9 [chemicalbook.com]

- 7. manchesterorganics.com [manchesterorganics.com]

- 8. ivychem.com [ivychem.com]

- 9. researchgate.net [researchgate.net]

- 10. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents [patents.google.com]

- 11. 3,3-Difluoroazetidine hydrochloride | C3H6ClF2N | CID 2758247 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-(Difluoromethyl)azetidine Hydrochloride

Foreword: The Growing Importance of Fluorinated Azetidines in Medicinal Chemistry

The introduction of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry, often leading to profound improvements in metabolic stability, lipophilicity, and binding affinity. The azetidine motif, a four-membered saturated nitrogen heterocycle, is a valuable building block in drug discovery, prized for its ability to impart desirable physicochemical properties and act as a rigid scaffold.[1][2] The combination of these two entities in molecules such as 3-(difluoromethyl)azetidine hydrochloride offers a unique and highly sought-after structural element for the development of novel therapeutics. This guide provides a comprehensive overview of a plausible and robust synthetic route to this important building block, intended for researchers, scientists, and professionals in the field of drug development.

Strategic Overview: A Multi-Step Approach to the Target Molecule

The synthesis of this compound can be logically approached in three main stages, starting from a commercially available N-protected azetidinone. This strategy ensures control over reactivity and allows for purification at intermediate stages.

A visual representation of the overall synthetic workflow is provided below:

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of N-Boc-3-(difluoromethyl)azetidine

This initial and crucial phase focuses on the introduction of the difluoromethyl moiety onto the azetidine ring. The chosen method is a two-step sequence involving a Horner-Wadsworth-Emmons (HWE) olefination followed by a reduction of the resulting double bond.

Step 1.1: Horner-Wadsworth-Emmons Olefination to form N-Boc-3-(difluoromethylidene)azetidine

The HWE reaction is a powerful tool for the formation of carbon-carbon double bonds.[3][4] In this step, N-Boc-azetidin-3-one is reacted with a suitable difluoromethylphosphonate reagent in the presence of a strong base.

Reaction Scheme:

References

- 1. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 2. Synthesis of Azetidines [manu56.magtech.com.cn]

- 3. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

The Strategic Integration of 3-(Difluoromethyl)azetidine Hydrochloride in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of strained ring systems and strategic fluorination represents a powerful paradigm in modern medicinal chemistry. This guide provides an in-depth technical exploration of 3-(difluoromethyl)azetidine hydrochloride and its structural analogues, a scaffold increasingly recognized for its potential to confer advantageous physicochemical and pharmacological properties upon drug candidates. We will dissect the strategic rationale for its use, from the foundational principles of bioisosterism to the nuanced effects on metabolic stability and target engagement. Detailed synthetic methodologies, comprehensive characterization techniques, and insightful case studies are presented to equip researchers with the practical knowledge required to leverage this valuable building block in their drug discovery programs.

Introduction: The Rise of a Privileged Scaffold

In the relentless pursuit of novel therapeutics with enhanced efficacy and safety profiles, medicinal chemists are increasingly turning to three-dimensional (3D) molecular architectures. The azetidine ring, a four-membered saturated heterocycle, has emerged as a "privileged scaffold" in this context.[1] Its inherent ring strain and conformational rigidity provide a unique platform for the precise spatial orientation of substituents, which can lead to improved binding affinity and selectivity for biological targets.[1][2] Unlike more flexible aliphatic chains, the constrained nature of the azetidine ring reduces the entropic penalty upon binding to a target protein, a key consideration in rational drug design.[3]

The strategic incorporation of fluorine into drug candidates is another well-established strategy to optimize molecular properties.[4] The introduction of a difluoromethyl (-CHF₂) group, in particular, serves as a fascinating bioisosteric replacement for hydroxyl (-OH), thiol (-SH), or even amine (-NH₂) functionalities.[5] This substitution can profoundly influence a molecule's lipophilicity, metabolic stability, and hydrogen bonding capabilities, often leading to improved pharmacokinetic profiles.[4][5]

This guide focuses on the intersection of these two powerful strategies: the 3-(difluoromethyl)azetidine moiety. By positioning the difluoromethyl group on the 3-position of the azetidine ring, a unique combination of structural constraint and electronic modulation is achieved, offering a compelling tool for lead optimization and the development of next-generation therapeutics.

Strategic Rationale: The "Why" Behind the Choice

The decision to incorporate a 3-(difluoromethyl)azetidine scaffold into a drug candidate is driven by a multifactorial analysis of its potential impact on key drug-like properties.

Bioisosterism and Physicochemical Modulation

The difluoromethyl group is considered a "lipophilic hydrogen bond donor."[6] It can mimic the hydrogen-bonding potential of a hydroxyl group while increasing local lipophilicity, a combination that can enhance cell permeability and oral bioavailability.[4][6] Furthermore, the strong electron-withdrawing nature of the two fluorine atoms can lower the pKa of the azetidine nitrogen, a critical parameter for modulating off-target effects, particularly those related to interactions with ion channels like hERG.[7]

A comparative analysis of the calculated properties of azetidine and its fluorinated analogues highlights these effects:

| Compound | Molecular Formula | TPSA (Ų) | cLogP |

| Azetidine | C₃H₇N | 12.03 | 0.28 |

| 3-Fluoroazetidine | C₃H₆FN | 12.03 | 0.47 |

| 3-(Difluoromethyl)azetidine | C₄H₇F₂N | 12.03 | 0.47 |

| 3,3-Difluoroazetidine | C₃H₅F₂N | 12.03 | 0.66 |

Data sourced from commercial supplier and computational models.[1]

This table illustrates that while the topological polar surface area (TPSA) remains constant, the calculated lipophilicity (cLogP) increases with fluorination.

Metabolic Stability

The C-F bond is significantly stronger than a C-H bond, making fluorinated compounds less susceptible to metabolic oxidation by cytochrome P450 enzymes. By replacing a metabolically labile proton or hydroxyl group with a difluoromethyl group, the metabolic stability of a drug candidate can be substantially improved, leading to a longer half-life and potentially a lower required dose.[4]

Conformational Restriction and Target Engagement

The rigid azetidine ring acts as a conformational clamp, locking appended pharmacophoric groups into a defined orientation. This pre-organization can enhance binding to the target protein by reducing the entropic cost of binding. The 3-position of the azetidine ring provides a key vector for projecting substituents into a specific region of a binding pocket.

Synthesis of 3-(Difluoromethyl)azetidine Analogues: A Practical Guide

A plausible synthetic pathway often starts from a protected azetidin-3-one. The key difluoromethylation step can be achieved through various modern fluorination techniques.

Experimental Protocol: A General Approach to N-Boc-3-(difluoromethyl)azetidine

This protocol is a representative, generalized procedure based on common organic synthesis techniques for fluoroalkylation.

Step 1: Synthesis of a Key Intermediate (e.g., from N-Boc-azetidin-3-one)

A Horner-Wadsworth-Emmons reaction is a common method to introduce a carbon-carbon double bond, which can then be further functionalized.[8]

-

To a suspension of sodium hydride (60% dispersion in mineral oil, 1.05 eq.) in dry tetrahydrofuran (THF) at 0 °C, is added dropwise a solution of a phosphonate reagent suitable for introducing the difluoromethyl group precursor.

-

After stirring for 30 minutes, a solution of N-Boc-azetidin-3-one (1.0 eq.) in dry THF is added dropwise.[8]

-

The reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC).

-

The reaction is carefully quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography to yield the desired intermediate.

Step 2: Introduction of the Difluoromethyl Group

This step would involve the conversion of the functional group introduced in Step 1 into the difluoromethyl group. The specific reagents and conditions would depend on the nature of the intermediate.

Step 3: Deprotection to Yield this compound

-

The N-Boc protected 3-(difluoromethyl)azetidine is dissolved in a suitable solvent such as methanol or dioxane.

-

A solution of hydrochloric acid in the same solvent (or gaseous HCl) is added, and the mixture is stirred at room temperature.

-

The reaction is monitored by TLC until the disappearance of the starting material.

-

The solvent is removed under reduced pressure to yield the crude this compound salt.

-

The product can be further purified by recrystallization.

Comprehensive Characterization of 3-(Difluoromethyl)azetidine Analogues

The unambiguous characterization of the synthesized analogues is crucial for ensuring their identity and purity. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for structural elucidation. For this compound, the following characteristic signals would be expected:

-

¹H NMR: The proton of the difluoromethyl group (-CHF₂) would appear as a triplet due to coupling with the two fluorine atoms. The protons on the azetidine ring would exhibit complex splitting patterns due to coupling with each other and with the fluorine atoms.

-

¹³C NMR: The carbon of the difluoromethyl group would appear as a triplet due to one-bond coupling with the two fluorine atoms. The carbons of the azetidine ring would also show coupling to the fluorine atoms.

While specific spectral data for the title compound is not widely published, data for analogous compounds like 3-fluoroazetidine hydrochloride can provide a useful reference for expected chemical shift ranges.[5]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compounds.[9] For 3-(difluoromethyl)azetidine, the nominal mass is 107.10 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the presence of key functional groups. The N-H stretching of the hydrochloride salt and the C-F stretching vibrations would be characteristic features in the IR spectrum.

Applications and Structure-Activity Relationship (SAR) Insights

The true value of the 3-(difluoromethyl)azetidine scaffold is realized in its application in drug discovery programs. While specific, publicly available case studies focusing solely on this moiety are emerging, the broader class of fluorinated azetidines has shown significant promise in various therapeutic areas.

Case Study: Azetidines as Antitumor Agents

In the development of novel antitumor agents, a conformational restriction strategy was employed to design analogues of TZT-1027, a potent antimitotic agent.[8] By replacing a flexible phenylethyl group with a 3-aryl-azetidine moiety, researchers aimed to lock the molecule in a bioactive conformation. This modification led to compounds with excellent antiproliferative activities, with the most potent analogue exhibiting IC₅₀ values in the low nanomolar range against A549 and HCT116 cancer cell lines.[8] While this example does not feature a difluoromethyl group, it highlights the power of the azetidine scaffold in optimizing interactions with biological targets.

Structure-Activity Relationship (SAR) Considerations

When incorporating the 3-(difluoromethyl)azetidine moiety, several SAR principles should be considered:

-

Stereochemistry: The stereochemistry at the 3-position of the azetidine ring can be critical for activity. The synthesis of enantiomerically pure building blocks is often necessary to determine the optimal stereoisomer.

-

N-Substitution: The substituent on the azetidine nitrogen can be used to modulate the overall properties of the molecule, including its solubility, permeability, and target engagement.

-

Analogue Design: The synthesis of a focused library of analogues with variations at other positions of the molecule is essential to fully explore the SAR and optimize the lead compound.

Conclusion and Future Perspectives

The this compound scaffold represents a sophisticated and highly valuable building block for modern drug discovery. Its unique combination of conformational constraint and fluorine--imparted physicochemical properties offers a powerful tool to address many of the challenges encountered in lead optimization. As synthetic methodologies for accessing this and related scaffolds become more robust and scalable, we can anticipate its increasing prevalence in the next generation of innovative medicines. The continued exploration of its application in diverse therapeutic areas, coupled with a deeper understanding of its influence on drug-target interactions and ADME properties, will undoubtedly solidify the position of 3-(difluoromethyl)azetidine as a cornerstone of contemporary medicinal chemistry.

References

- 1. 1-(DIPHENYLMETHYL)-3,3-DIFLUORO-AZETIDINE(288315-02-6) 1H NMR spectrum [chemicalbook.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 4. mdpi.com [mdpi.com]

- 5. 3-FLUOROAZETIDINE HYDROCHLORIDE(617718-46-4) 1H NMR spectrum [chemicalbook.com]

- 6. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]

- 7. Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1257384-26-1|1-(Azetidin-3-yl)-3-fluoropyrrolidine|BLD Pharm [bldpharm.com]

The Strategic Incorporation of Difluoromethylated Azetidines in Modern Drug Discovery: A Physicochemical Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine ring, a four-membered saturated heterocycle, has emerged as a privileged scaffold in medicinal chemistry, prized for its ability to impart favorable pharmacokinetic and physicochemical properties.[1][2] Its inherent ring strain and constrained geometry offer unique three-dimensional exit vectors compared to larger saturated heterocycles.[1] The strategic introduction of a difluoromethyl (CHF2) group onto this scaffold further refines these properties, offering a powerful tool to modulate lipophilicity, basicity, metabolic stability, and target engagement.[3][4] This guide provides a comprehensive analysis of the core physicochemical properties of difluoromethylated azetidines, offering field-proven insights into their strategic application in drug design and development. We will delve into the causal relationships behind experimental choices for characterizing these molecules and provide detailed, self-validating protocols for their evaluation.

The Azetidine Scaffold: A Foundation of Unique Properties

Azetidines are increasingly utilized in drug discovery to enhance properties such as metabolic stability, receptor selectivity, and overall pharmacokinetic profiles.[1] The constrained nature of the four-membered ring introduces a degree of rigidity that can be advantageous for optimizing ligand-target interactions.[1][2] Furthermore, the nitrogen atom within the azetidine ring can act as a hydrogen bond acceptor, contributing to binding affinity.[1]

The Difluoromethyl Group: A "Magic Bullet" for Physicochemical Modulation

The introduction of fluorine into drug candidates is a well-established strategy to enhance a range of pharmacokinetic and physicochemical properties.[5][6] The difluoromethyl group, in particular, offers a unique blend of properties that make it an attractive substituent in medicinal chemistry.[7]

Key Attributes of the Difluoromethyl Group:

-

Lipophilicity Modulation: The impact of the CHF2 group on lipophilicity is nuanced. While highly fluorinated groups like trifluoromethyl (CF3) significantly increase lipophilicity, the CHF2 group can offer a more subtle modulation, sometimes even decreasing lipophilicity compared to its non-fluorinated or monofluorinated counterparts.[8][9] This "checkmark-shape" trend allows for fine-tuning of a compound's solubility and membrane permeability.[9]

-

pKa Reduction: As a strongly electron-withdrawing group, the CHF2 moiety significantly lowers the pKa of nearby basic groups, such as the azetidine nitrogen.[3] This reduction in basicity can be highly beneficial, as it may lead to improved cell permeability and reduced off-target effects associated with highly basic amines.[6]

-

Metabolic Stability Enhancement: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes like cytochrome P450.[3][5] Replacing a metabolically labile C-H bond with a C-F or CHF2 group can effectively block metabolic pathways, increasing the drug's half-life.[3]

-

Conformational Control: The introduction of a difluoromethyl group can influence the puckering of the azetidine ring.[10] This can be due to electrostatic interactions between the fluorine atoms and the nitrogen atom, particularly when the nitrogen is protonated.[10] This conformational restriction can pre-organize the molecule into a bioactive conformation, enhancing binding affinity.[4]

-

Hydrogen Bonding Potential: The hydrogen atom of the CHF2 group can act as a hydrogen bond donor, participating in interactions with biological targets.[7][11]

Core Physicochemical Properties of Difluoromethylated Azetidines: A Quantitative Analysis

A thorough understanding and precise measurement of key physicochemical properties are paramount for the successful development of drug candidates containing the difluoromethylated azetidine motif.

Lipophilicity (logP and logD)

Lipophilicity is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It is typically expressed as the logarithm of the partition coefficient (logP) for neutral compounds or the distribution coefficient (logD) for ionizable compounds at a specific pH.[12]

Table 1: Comparison of Lipophilicity Descriptors

| Descriptor | Description | Relevance for Difluoromethylated Azetidines |

| logP | The logarithm of the partition coefficient of a neutral compound between n-octanol and water. | Provides a baseline measure of the molecule's intrinsic lipophilicity, independent of its ionization state. |

| logD | The logarithm of the distribution coefficient of a compound (neutral and ionized forms) between n-octanol and water at a specific pH. | The most relevant descriptor for these compounds, as the azetidine nitrogen's basicity means the molecule's ionization state will be pH-dependent.[12] logD at physiological pH (7.4) is a key predictor of in vivo behavior. |

The introduction of a CHF2 group can lead to non-intuitive changes in lipophilicity. While single fluorine substitutions often increase logP, the presence of two fluorine atoms in a CHF2 group can sometimes lead to a decrease in lipophilicity compared to the non-fluorinated analog due to the increased molecular dipole.[8][9]

Acidity/Basicity (pKa)

The pKa of the azetidine nitrogen is a crucial determinant of the compound's ionization state at physiological pH, which in turn affects its solubility, permeability, and target binding. The strong electron-withdrawing nature of the difluoromethyl group significantly lowers the pKa of the azetidine nitrogen.[3][13]

Table 2: Estimated pKa Ranges for Substituted Azetidines

| Azetidine Derivative | Estimated pKa Range | Rationale |

| Unsubstituted Azetidine | 10.5 - 11.5 | Standard secondary amine basicity. |

| Monofluoromethylated Azetidine | 8.5 - 9.5 | Inductive electron withdrawal by one fluorine atom reduces basicity. |

| Difluoromethylated Azetidine | 7.0 - 8.5 | Stronger inductive effect from two fluorine atoms leads to a further decrease in basicity.[13] |

This reduction in pKa can be highly advantageous, as a lower pKa can lead to a greater proportion of the neutral species at physiological pH, potentially enhancing membrane permeability.

Metabolic Stability

One of the primary reasons for incorporating fluorinated groups into drug candidates is to enhance their metabolic stability.[5] The C-F bond is significantly stronger than a C-H bond, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes.[3] Placing a CHF2 group at a known site of metabolic vulnerability can effectively block this pathway, leading to a longer in vivo half-life.[3]

Experimental Protocols for Characterization

Accurate and reproducible experimental data are the cornerstone of successful drug development. The following sections detail robust, step-by-step methodologies for determining the key physicochemical properties of difluoromethylated azetidines.

Determination of Lipophilicity (logP/logD)

While the traditional shake-flask method is considered the gold standard, modern high-throughput methods are often employed in drug discovery for their efficiency.[14][15]

Experimental Workflow: RP-HPLC for logD7.4 Determination

Figure 1: Workflow for logD7.4 determination using RP-HPLC.

Step-by-Step Protocol:

-

Preparation of Standards and Sample:

-

Prepare a set of standard compounds with known logP values that bracket the expected logP of the test compound.

-

Accurately weigh and dissolve the difluoromethylated azetidine derivative and standards in a suitable solvent (e.g., methanol, DMSO).

-

-

RP-HPLC Analysis:

-

Equilibrate a C18 reversed-phase HPLC column with a mobile phase buffered at pH 7.4.

-

Inject the standards and the test compound.

-

Record the retention time (tR) for each compound and the dead time (t0) using an unretained marker.[14]

-

-

Data Analysis and Calculation:

-

Calculate the capacity factor (k') for each compound using the formula: k' = (tR - t0) / t0.[14]

-

Plot log k' of the standards against their known logP values to generate a calibration curve.

-

Determine the log k' of the difluoromethylated azetidine and use the calibration curve to interpolate its logD7.4 value.[15]

-

Determination of pKa

Potentiometric titration is a highly accurate method for determining the pKa of a compound.[16][17]

Experimental Workflow: Potentiometric pKa Titration

Figure 2: Workflow for pKa determination by potentiometric titration.

Step-by-Step Protocol:

-

Instrument Calibration and Sample Preparation:

-

Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4, 7, and 10).[16]

-

Prepare a solution of the difluoromethylated azetidine of known concentration in water or a suitable co-solvent.

-

-

Titration:

-

Immerse the calibrated pH electrode in the sample solution.

-

Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments.[16]

-

After each addition, stir the solution and record the stable pH reading.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added to generate a titration curve.

-

Determine the equivalence point, which is the point of steepest slope on the curve.

-

The pKa is equal to the pH at the half-equivalence point.[18]

-

In Vitro Metabolic Stability Assay

Assessing metabolic stability early in the drug discovery process is crucial. In vitro assays using liver microsomes or hepatocytes are commonly employed for this purpose.[19][20]

Experimental Workflow: Microsomal Metabolic Stability Assay

Figure 3: Workflow for in vitro metabolic stability assay.

Step-by-Step Protocol:

-

Incubation:

-

Time-Point Sampling and Reaction Quenching:

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture.

-

Immediately stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[21]

-

-

Quantification and Data Analysis:

-

Centrifuge the quenched samples to precipitate proteins.

-

Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound.[19]

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

From the slope of this line, calculate the in vitro half-life (t1/2) and the intrinsic clearance (CLint).[19]

-

Conclusion and Future Perspectives

Difluoromethylated azetidines represent a valuable and increasingly utilized structural motif in modern medicinal chemistry. Their unique physicochemical properties, driven by the interplay of the strained azetidine ring and the electron-withdrawing difluoromethyl group, offer a sophisticated toolkit for optimizing drug candidates. A comprehensive understanding and accurate experimental determination of their lipophilicity, pKa, and metabolic stability are critical for harnessing their full potential. The strategic and data-driven incorporation of this scaffold will undoubtedly continue to contribute to the development of safer and more effective therapeutics.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. mdpi.com [mdpi.com]

- 8. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. acdlabs.com [acdlabs.com]

- 13. researchgate.net [researchgate.net]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

- 20. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 21. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Structural Imperative of Fluorinated Azetidines in Drug Discovery

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(Difluoromethyl)azetidine HCl

The azetidine motif is a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved metabolic stability, reduced lipophilicity, and enhanced binding affinity.[1] The introduction of fluorine atoms, particularly the difluoromethyl group (-CHF₂), further modulates these characteristics, offering a powerful tool for fine-tuning drug candidates.[2] 3-(Difluoromethyl)azetidine hydrochloride is a key building block in this arena, enabling the synthesis of novel therapeutics.

However, the precise incorporation and structural integrity of this scaffold are paramount. Unambiguous characterization is not merely a procedural step but a foundational requirement for advancing any compound through the drug development pipeline. This guide provides an in-depth, field-proven perspective on the multi-faceted spectroscopic analysis required to fully elucidate and verify the structure of 3-(Difluoromethyl)azetidine HCl. We will move beyond simple data reporting to explain the causality behind experimental choices and the logic of spectral interpretation, reflecting a framework of self-validating protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules in solution. For 3-(Difluoromethyl)azetidine HCl, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for complete characterization.

Workflow for NMR Analysis

The general workflow for acquiring high-quality NMR data is a systematic process designed to ensure accuracy and reproducibility.

Caption: General workflow for NMR spectroscopic analysis.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. For the azetidinium cation, we expect to see signals for the methine proton (CH-CHF₂), the methylene protons (CH₂), and the amine protons (NH₂⁺).

Experimental Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of 3-(Difluoromethyl)azetidine HCl and dissolve it in 0.6 mL of a suitable deuterated solvent such as Deuterium Oxide (D₂O) or DMSO-d₆. D₂O is often preferred for hydrochloride salts to ensure dissolution and allow for the exchange of the acidic N-H protons. Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3][4]

-

Acquisition: The spectrum is typically acquired on a 400 MHz or higher field spectrometer.[5] A standard zg30 pulse sequence is used. Key parameters include a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and an acquisition of 16-64 scans to ensure a good signal-to-noise ratio.

Expected Spectral Data & Interpretation: The difluoromethyl group profoundly influences the spectrum. The proton on the -CHF₂ group will appear as a triplet due to coupling with the two equivalent fluorine atoms (²JHF). The protons on the azetidine ring will show complex splitting patterns due to both geminal (H-C-H), vicinal (H-C-C-H), and through-space couplings, further complicated by coupling to the fluorine atoms. The NH₂⁺ protons may appear as a broad singlet, and their chemical shift can be highly dependent on concentration and temperature; in D₂O, this signal will exchange with the solvent and disappear.[4]

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Coupling Constants (Hz) |

| H -C(3) | 3.5 - 4.0 | m (multiplet) | - |

| CH ₂(2,4) | 4.0 - 4.5 | m (multiplet) | - |

| CH F₂ | 6.0 - 6.8 | t (triplet) | ²JHF ≈ 50-60 Hz |

| NH ₂⁺ | 9.0 - 11.0 (in DMSO-d₆) | br s (broad singlet) | - |

Note: Chemical shifts are predictive and based on data for similar fluorinated azetidine structures and general substituent effects. The use of different solvents will alter these values.[3][4]

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling to simplify the signals to singlets and improve sensitivity.

Experimental Protocol:

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Acquisition: A proton-decoupled pulse program (e.g., zgpg30) is used. A wider spectral width (~200 ppm) is required. Due to the longer relaxation times of carbon nuclei, a longer relaxation delay (2-5 seconds) and a significantly higher number of scans (e.g., 1024 or more) are necessary to obtain a quality spectrum.[6]

Expected Spectral Data & Interpretation: Three distinct carbon signals are expected for the 3-(Difluoromethyl)azetidine cation. The carbon atom bonded to the two fluorine atoms (C-CHF₂) will be the most informative. Its signal will appear as a triplet due to one-bond coupling to the two fluorine atoms (¹JCF), providing direct evidence of the -CHF₂ group.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (¹⁹F Coupled) | Coupling Constants (Hz) |

| C (3) | 35 - 45 | m (multiplet) | - |

| C (2,4) | 50 - 60 | s (singlet) | - |

| C HF₂ | 110 - 120 | t (triplet) | ¹JCF ≈ 240-250 Hz |

Note: Predicted chemical shifts are based on general values for azetidines and the known effects of fluorine substitution.[6][7]

Fluorine-19 (¹⁹F) NMR Spectroscopy

For any fluorinated compound, ¹⁹F NMR is a critical and highly sensitive analytical technique.[8] The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, resulting in sharp signals and a wide chemical shift range that is very sensitive to the local electronic environment.[9]

Experimental Protocol:

-

Sample Preparation: The same sample can be used. No special standards are typically needed in the sample, as modern spectrometers can reference the spectrum externally or internally to the deuterium lock frequency, though an external standard like CFCl₃ can be used for absolute referencing.[10]

-

Acquisition: A standard ¹⁹F pulse program, often with proton decoupling to simplify the spectrum, is used. The wide chemical shift range necessitates a large spectral width.[9]

Expected Spectral Data & Interpretation: A single resonance is expected for the two equivalent fluorine atoms of the -CHF₂ group. In a proton-coupled spectrum, this signal would appear as a doublet due to coupling with the single adjacent proton (²JHF). In a proton-decoupled spectrum, it will be a singlet. The chemical shift provides a unique fingerprint for the difluoromethyl group.

| Fluorine Assignment | Expected Chemical Shift (δ, ppm vs CFCl₃) | Expected Multiplicity (¹H Coupled) | Coupling Constants (Hz) |

| CF ₂ | -110 to -130 | d (doublet) | ²JHF ≈ 50-60 Hz |

Note: The chemical shift range for fluorinated aliphatic compounds can be broad. This prediction is based on typical values for similar motifs.[2][10]

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific molecular vibrations.

Workflow for FTIR Analysis

Caption: Workflow for Solid-State FTIR-ATR Analysis.

Experimental Protocol:

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used, commonly equipped with an Attenuated Total Reflectance (ATR) accessory, which is ideal for analyzing solid samples directly.[11]

-

Background Scan: A background spectrum of the clean, empty ATR crystal is recorded.

-

Sample Analysis: A small amount of the solid 3-(Difluoromethyl)azetidine HCl is placed onto the ATR crystal, pressure is applied to ensure good contact, and the sample spectrum is recorded. Typically, 16-32 scans are co-added to produce the final spectrum.

Expected Spectral Data & Interpretation: The IR spectrum will be dominated by several key features. A very broad and strong absorption in the 2500-3200 cm⁻¹ region is characteristic of the N-H stretching vibrations of the secondary ammonium salt (R₂NH₂⁺). The C-F bonds will give rise to strong, characteristic absorptions in the fingerprint region.

| Frequency Range (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 2500 - 3200 | N-H Stretch (Ammonium Salt) | Strong, Broad |

| 2850 - 3000 | C-H Stretch (Aliphatic) | Medium |

| 1000 - 1200 | C-F Stretch | Strong |

| 1400 - 1600 | N-H Bend | Medium-Strong |

Note: These are characteristic regions for the specified functional groups. The exact peak positions can provide a unique fingerprint for the compound.[11][12]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and, through fragmentation analysis, offers valuable structural clues that corroborate NMR and IR data. For the hydrochloride salt, electrospray ionization (ESI) is the preferred method, as it is a soft ionization technique suitable for polar, pre-ionized molecules.

Experimental Protocol:

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, typically methanol or a water/acetonitrile mixture, at a concentration of approximately 1 mg/mL.

-

Infusion: The sample solution is infused directly into the ESI source of a mass spectrometer (e.g., a Quadrupole Time-of-Flight or Q-TOF instrument) at a low flow rate (5-10 µL/min).

-

Acquisition: Data is acquired in positive ion mode. The instrument is scanned over a mass range appropriate for the expected molecular ion (e.g., m/z 50-500). For structural confirmation, a tandem MS (MS/MS) experiment can be performed where the molecular ion is isolated and fragmented.[13]

Expected Spectral Data & Interpretation: The base compound, 3-(difluoromethyl)azetidine, has a molecular formula of C₄H₇F₂N and a monoisotopic mass of 107.05 Da.[14][15] In positive mode ESI-MS, the primary ion observed will be the protonated molecule [M+H]⁺.

| Ion | Formula | Expected m/z (Monoisotopic) | Interpretation |

| [M+H]⁺ | [C₄H₈F₂N]⁺ | 108.0621 | Molecular ion of the free base |

| [M-F+H₂]⁺ | [C₄H₉FN]⁺ | 90.0719 | Fragment from loss of a fluorine radical and hydrogen rearrangement |

| [M-CHF₂]⁺ | [C₃H₆N]⁺ | 56.0500 | Fragment from cleavage of the C-C bond to the difluoromethyl group |

Note: Fragmentation patterns are predictive and based on common fragmentation pathways for amines and fluorinated compounds under MS/MS conditions.[16][17] The high-resolution mass measurement of the molecular ion allows for the confirmation of the elemental formula.

Conclusion

The rigorous characterization of 3-(Difluoromethyl)azetidine HCl requires a synergistic application of NMR (¹H, ¹³C, ¹⁹F), IR, and MS techniques. Each method provides a unique and complementary piece of the structural puzzle. ¹⁹F NMR confirms the presence and environment of the critical difluoromethyl group, ¹H and ¹³C NMR map out the complete atomic connectivity, IR spectroscopy identifies key functional groups, and high-resolution mass spectrometry validates the elemental composition and molecular weight. Together, these protocols form a self-validating system that ensures the identity, purity, and structural integrity of this vital chemical building block, empowering researchers and drug development professionals to proceed with confidence.

References

- 1. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. chem.washington.edu [chem.washington.edu]

- 5. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. Azetidine(503-29-7) 13C NMR [m.chemicalbook.com]

- 8. ¹⁹F-Site-Specific-Labeled Nucleotides for Nucleic Acid Structural Analysis by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 19Flourine NMR [chem.ch.huji.ac.il]

- 10. colorado.edu [colorado.edu]

- 11. muthjps.mu.edu.iq [muthjps.mu.edu.iq]

- 12. jmchemsci.com [jmchemsci.com]

- 13. researchgate.net [researchgate.net]

- 14. chemscene.com [chemscene.com]

- 15. PubChemLite - this compound (C4H7F2N) [pubchemlite.lcsb.uni.lu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. nvlpubs.nist.gov [nvlpubs.nist.gov]

The Strategic Deployment of 3-(Difluoromethyl)azetidine HCl in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Fluorinated Azetidines in Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of novel molecular entities with optimized pharmacological profiles is a paramount objective. Among the myriad of scaffolds available to medicinal chemists, saturated nitrogen-containing heterocycles have garnered significant attention for their ability to impart favorable physicochemical properties. The azetidine ring, a four-membered saturated heterocycle, has emerged as a particularly valuable motif. Its inherent ring strain and well-defined three-dimensional geometry offer a unique conformational rigidity that can enhance binding affinity to biological targets. When strategically functionalized, the azetidine scaffold can significantly improve a molecule's metabolic stability, solubility, and overall pharmacokinetic profile.

This guide focuses on a specific, high-value building block: 3-(Difluoromethyl)azetidine Hydrochloride . The incorporation of a difluoromethyl (-CHF₂) group onto the azetidine core introduces a fascinating combination of properties. The -CHF₂ group is a bioisostere of hydroxyl, thiol, and amine functionalities, capable of participating in hydrogen bonding interactions while offering enhanced metabolic stability due to the strength of the carbon-fluorine bond. This technical guide will provide an in-depth analysis of the commercial availability, synthesis, quality control, and strategic applications of 3-(Difluoromethyl)azetidine HCl in drug discovery programs.

Commercial Availability and Supplier Landscape

This compound (CAS No. 1354792-76-9) is commercially available from a range of specialized chemical suppliers catering to the research and pharmaceutical industries. The compound is typically offered in quantities ranging from grams to kilograms, with purities generally at or above 95%.

| Supplier | Typical Purity | Available Quantities | Storage Conditions |

| Sigma-Aldrich (MilliporeSigma) | ≥95% | Gram to multi-gram | 2-8°C, under inert atmosphere |

| BLD Pharmatech | ≥95% | Gram to kilogram | 2-8°C |

| ChemScene | ≥98% | Milligram to gram | Room temperature |

| Synthonix Corporation | ≥95% | Gram quantities | Refrigerator |

| Aribo Biotechnology | Inquire | Inquire | Inquire |

Note: This table is a representative sample and not exhaustive. Researchers should always request a certificate of analysis for lot-specific data.

Physicochemical Properties and Handling

Molecular Formula: C₄H₈ClF₂N Molecular Weight: 143.56 g/mol Appearance: White to off-white solid.[1] Storage: Due to its potential for reactivity and hygroscopicity, 3-(Difluoromethyl)azetidine HCl should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C) to ensure its long-term stability and purity.[1]

Safety Precautions: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. The hydrochloride salt is acidic and can be corrosive. Refer to the supplier's Safety Data Sheet (SDS) for comprehensive handling and safety information.

The Strategic Value in Drug Design: A Dual-Motive Moiety

The utility of 3-(Difluoromethyl)azetidine HCl as a building block stems from the synergistic contributions of both the azetidine ring and the difluoromethyl group.

The Azetidine Ring: A Scaffold for Precision Engineering

The azetidine moiety is increasingly recognized as a "privileged" scaffold in medicinal chemistry. Its key advantages include:

-

Conformational Rigidity: The strained four-membered ring restricts the conformational freedom of appended substituents, leading to a more defined three-dimensional structure. This can result in higher binding affinity and selectivity for the target protein.

-

Improved Physicochemical Properties: Incorporation of an azetidine ring can enhance aqueous solubility and reduce lipophilicity compared to larger, more flexible aliphatic amines.

-

Metabolic Stability: The azetidine ring itself is generally more resistant to metabolic degradation than longer-chain amines.

-

Novel Exit Vectors: The defined geometry of the azetidine ring provides novel vectors for substituent placement, allowing for fine-tuning of interactions within a protein's binding pocket.

The Difluoromethyl Group: A Bioisostere with Enhanced Properties

The difluoromethyl group (-CHF₂) is a powerful tool for modulating the properties of a drug candidate:

-

Metabolic Stability: The high bond energy of the C-F bond makes the difluoromethyl group exceptionally resistant to oxidative metabolism, a common liability for many drug candidates.

-

Bioisosterism: The -CHF₂ group can act as a bioisostere for hydroxyl (-OH), thiol (-SH), and even amine (-NH₂) groups. It can participate in hydrogen bonding as a donor, mimicking the interactions of these protic groups while offering superior metabolic stability.

-

Lipophilicity Modulation: The introduction of fluorine generally increases the lipophilicity of a molecule, which can enhance membrane permeability and oral bioavailability. The -CHF₂ group offers a more moderate increase in lipophilicity compared to a trifluoromethyl (-CF₃) group, providing a valuable tool for fine-tuning this property.

Synthetic Strategy: A Plausible Pathway to 3-(Difluoromethyl)azetidine HCl

While specific, detailed synthetic procedures for 3-(Difluoromethyl)azetidine HCl are not always readily available in the public domain, a plausible and robust synthetic route can be constructed based on established methodologies for the synthesis of substituted azetidines. A common strategy involves the construction of a protected azetidine precursor followed by deprotection.

Caption: A plausible synthetic workflow for 3-(Difluoromethyl)azetidine HCl.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative, multi-step synthesis that a skilled medicinal chemist could employ to prepare 3-(Difluoromethyl)azetidine HCl.

Step 1: Synthesis of N-Boc-3-(difluoromethyl)azetidin-3-ol

-

To a solution of N-Boc-azetidin-3-one in anhydrous tetrahydrofuran (THF) at -78°C under an inert atmosphere, add a solution of (difluoromethyl)trimethylsilane (TMS-CHF₂) and a suitable fluoride source (e.g., tetrabutylammonium fluoride - TBAF).

-

Allow the reaction to stir at -78°C for a specified time, then slowly warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield N-Boc-3-(difluoromethyl)azetidin-3-ol.

Step 2: Reduction of the Tertiary Alcohol (if necessary, depending on the exact difluoromethylation reagent)

This step may not be necessary if the difluoromethylation directly yields the desired product. If a hydroxyl group is present at the 3-position, a deoxygenation step would be required.

Step 3: Deprotection of the N-Boc Group and Salt Formation

-

Dissolve the N-Boc-3-(difluoromethyl)azetidine from the previous step in a suitable solvent such as 1,4-dioxane or diethyl ether.

-

Bubble anhydrous hydrogen chloride (HCl) gas through the solution, or add a solution of HCl in the chosen solvent (e.g., 4M HCl in dioxane).

-

Stir the reaction at room temperature until the deprotection is complete, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

-

The hydrochloride salt will typically precipitate out of the solution.

-

Collect the solid by filtration, wash with the solvent, and dry under vacuum to afford 3-(Difluoromethyl)azetidine HCl.

Quality Control and Analytical Characterization: Ensuring Purity and Identity

To ensure the quality and integrity of 3-(Difluoromethyl)azetidine HCl for use in research and development, a comprehensive analytical characterization is essential. A typical Certificate of Analysis (CoA) should include the following tests:

| Analytical Test | Purpose | Typical Specification |

| Appearance | Visual inspection for physical state and color. | White to off-white solid |

| Identity by ¹H NMR | Confirms the chemical structure and proton environment. | Conforms to structure |

| Purity by HPLC or GC | Quantifies the percentage of the desired compound. | ≥95.0% (area %) |

| Mass Spectrometry (MS) | Confirms the molecular weight of the compound. | Conforms to the expected m/z |

| Residual Solvents by GC-HS | Identifies and quantifies any remaining solvents from synthesis. | Varies by solvent, typically <5000 ppm |

| Water Content (Karl Fischer) | Measures the amount of water present. | ≤0.5% |

Illustrative Analytical Workflow

References

The Strategic Application of 3-(Difluoromethyl)azetidine Hydrochloride in Modern Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Rise of Fluorinated Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of molecules with optimized pharmacokinetic and pharmacodynamic profiles is paramount. Among the myriad strategies employed to achieve this, the incorporation of fluorine atoms and fluorinated motifs has emerged as a powerful tool. The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] This guide focuses on a particularly valuable building block that leverages these advantages: 3-(Difluoromethyl)azetidine hydrochloride. This compound synergistically combines the benefits of the difluoromethyl group as a bioisostere with the desirable attributes of the strained azetidine ring system.

The difluoromethyl (CHF₂) group is increasingly recognized as a versatile bioisosteric replacement for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups.[3] This substitution can enhance metabolic stability by blocking sites of oxidation, modulate lipophilicity to improve cell permeability, and introduce unique hydrogen bonding capabilities that can fine-tune interactions with biological targets.[1][3]

Concurrently, the azetidine scaffold, a four-membered nitrogen-containing heterocycle, has gained prominence in medicinal chemistry.[4][5][6][7] Its rigid, three-dimensional structure can impart conformational constraint on a molecule, which can lead to increased potency and selectivity.[8] Furthermore, the azetidine ring can improve aqueous solubility and provides novel exit vectors for further chemical modification, expanding the accessible chemical space.[9]

This technical guide provides an in-depth exploration of the applications of this compound, a building block that marries the advantageous properties of both the difluoromethyl group and the azetidine ring. We will delve into its synthesis, physicochemical properties, and its role in the development of innovative therapeutic agents, supported by examples from the patent literature.

Synthesis and Physicochemical Properties

While specific, detailed peer-reviewed synthetic procedures for this compound are not extensively documented, a general and plausible synthetic route can be extrapolated from the broader literature on the synthesis of fluorinated azetidines. A common approach involves the difluoromethylation of a suitable azetidine precursor, followed by deprotection and salt formation.

A potential synthetic pathway is outlined below:

Figure 1: Plausible synthetic route to this compound.

Physicochemical Properties:

The introduction of the difluoromethyl group at the 3-position of the azetidine ring significantly influences its physicochemical properties.

| Property | Value/Description | Source |

| Molecular Formula | C₄H₈ClF₂N | [10] |

| Molecular Weight | 143.56 g/mol | [10] |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in water and polar organic solvents | N/A |

| pKa (predicted) | The presence of the electron-withdrawing difluoromethyl group is expected to lower the pKa of the azetidine nitrogen compared to unsubstituted azetidine, influencing its behavior at physiological pH. | General Chemical Principles |

| LogP (predicted) | 0.7 | [10] |

Applications in Drug Discovery: A Building Block for Innovation

This compound serves as a crucial building block for the synthesis of more complex drug candidates across various therapeutic areas. Its utility is prominently featured in the patent literature, where it is incorporated to fine-tune the properties of lead compounds.

Case Study 1: Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

In the quest for novel treatments for type 2 diabetes, DPP-IV inhibitors have emerged as a significant class of therapeutic agents. Patent literature reveals the use of 3-fluoroazetidine and related structures in the synthesis of potent DPP-IV inhibitors.[11] While not explicitly 3-(difluoromethyl)azetidine, the principle of using a fluorinated azetidine at a key position to modulate activity and pharmacokinetic properties is demonstrated. The incorporation of the azetidine moiety can provide a rigid scaffold for optimal presentation of pharmacophoric elements to the enzyme's active site, while the fluorine atoms can enhance metabolic stability and binding interactions.

Case Study 2: Estrogen Receptor (ER) Targeting Agents for Cancer Therapy

Fused tricyclic compounds that act as estrogen receptor targeting agents are under investigation for the treatment of cancer. A patent application describes the synthesis of such compounds where a fluorinated azetidine moiety is incorporated.[12] Specifically, the synthesis involves the coupling of a 1-(3-fluoropropyl)azetidin-3-yl)amino)phenyl group. The azetidine ring in this context acts as a key linker, and the fluorine substitution is likely introduced to improve drug-like properties such as metabolic stability and cell permeability. The use of a pre-functionalized azetidine building block like this compound would be a strategic choice in the synthesis of such complex molecules.

Figure 2: General scheme for the incorporation of 3-(Difluoromethyl)azetidine into a drug scaffold.

Experimental Protocols: N-Alkylation of 3-(Difluoromethyl)azetidine

A common synthetic transformation involving 3-(difluoromethyl)azetidine is its N-alkylation to couple it with a larger molecular scaffold. The following is a general protocol for such a reaction, based on standard organic chemistry principles.[13][14]

Objective: To couple 3-(difluoromethyl)azetidine with an electrophilic partner (e.g., an alkyl halide or a molecule with a suitable leaving group).

Materials:

-

This compound

-

Electrophilic partner (R-X, where X is a leaving group like Br, I, OTs)

-

A suitable base (e.g., K₂CO₃, NaHCO₃, or a non-nucleophilic organic base like diisopropylethylamine (DIPEA))

-

Anhydrous polar aprotic solvent (e.g., acetonitrile, DMF, or DMSO)

-

Standard laboratory glassware and workup reagents

Procedure:

-

To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add the base (2.0-3.0 eq). The excess base is to neutralize the hydrochloride salt and the acid generated during the reaction.

-

Stir the mixture at room temperature for 15-30 minutes to ensure the formation of the free amine.

-

Add the electrophilic partner (1.0-1.2 eq) to the reaction mixture.

-

Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated 3-(difluoromethyl)azetidine derivative.

Conclusion and Future Perspectives

This compound is a valuable and strategic building block in modern drug discovery. The convergence of the beneficial properties of the difluoromethyl group as a bioisostere and the conformationally constrained azetidine ring provides medicinal chemists with a powerful tool to optimize lead compounds. While detailed peer-reviewed studies on this specific molecule are still emerging, the patent literature clearly indicates its active use in the synthesis of novel therapeutic agents. As the demand for drug candidates with improved ADME properties and enhanced target engagement continues to grow, we can anticipate that the application of this compound and related fluorinated scaffolds will become even more widespread, leading to the development of the next generation of innovative medicines.

References

- 1. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorine in drug design: a case study with fluoroanisoles. (2015) | Li Xing | 122 Citations [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. PubChemLite - this compound (C4H7F2N) [pubchemlite.lcsb.uni.lu]

- 11. Syntheses and Structure-Activity Relationships of Novel 3'-Difluoromethyl and 3'-Trifluoromethyl-Taxoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. (PDF) Syntheses and Structure–activity Relationships of [research.amanote.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. mdpi.com [mdpi.com]

The Strategic Incorporation of 3-(Difluoromethyl)azetidine Hydrochloride in Modern Drug Discovery: A Technical Guide

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Attributes of 3-(Difluoromethyl)azetidine Hydrochloride, a Key Building Block in Medicinal Chemistry.

This guide provides a comprehensive overview of this compound, a fluorinated azetidine building block of significant interest in contemporary drug discovery and development. We will delve into its chemical identity, synthesis, physicochemical properties, and its strategic application as a bioisostere, supported by insights into its role in enhancing the pharmacological profiles of therapeutic candidates.

Core Chemical Identity

InChIKey: NYMQWAUMUHQGQQ-UHFFFAOYSA-N [1]

This compound is a saturated four-membered heterocyclic amine functionalized with a difluoromethyl group at the 3-position and supplied as a hydrochloride salt. This unique combination of a strained ring system and a difluoromethyl moiety imparts desirable properties for its use as a versatile building block in the synthesis of novel therapeutic agents.

| Identifier | Value | Source |

| Chemical Name | This compound | [1] |

| CAS Number | 1354792-76-9 | [1] |

| Molecular Formula | C₄H₈ClF₂N | [1] |

| Molecular Weight | 143.56 g/mol | [1] |

| Physical Form | White to yellow solid | [1] |

| Storage | Inert atmosphere, 2-8°C | [1] |

The Azetidine Scaffold: A Privileged Motif in Medicinal Chemistry